2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.:
Cat. No.: VC15715465
Molecular Formula: C19H12ClN3O3S2
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12ClN3O3S2 |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | 2-chloro-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H12ClN3O3S2/c1-22-13-9-5-3-7-11(13)14(17(22)25)15-18(26)23(19(27)28-15)21-16(24)10-6-2-4-8-12(10)20/h2-9H,1H3,(H,21,24)/b15-14- |
| Standard InChI Key | ZVSSIGIEBDIIPG-PFONDFGASA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)/C1=O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)C1=O |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
2-Chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (molecular formula: C₁₉H₁₂ClN₃O₃S₂, molecular weight: 429.9 g/mol) features a hybrid structure integrating three key moieties:
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A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl), known for its electron-deficient properties and role in medicinal chemistry.
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An indole derivative (1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene), contributing to planar aromaticity and π-π stacking interactions.
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A 2-chlorobenzamide group, enhancing lipophilicity and target binding affinity.
The Z-configuration of the exocyclic double bond between the thiazolidinone and indole moieties is critical for maintaining biological activity, as stereochemical alterations significantly impact receptor interactions.
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
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Indole Precursor Preparation:
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1-Methyl-2-oxindole is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by purification via recrystallization.
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Thiazolidinone Ring Formation:
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Condensation of the brominated indole with thiourea and chloroacetic acid under reflux conditions generates the thiazolidinone scaffold. Microwave-assisted synthesis has been reported to reduce reaction times by 40% compared to conventional methods.
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Benzamide Coupling:
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The thiazolidinone intermediate reacts with 2-chlorobenzoyl chloride in the presence of triethylamine (TEA) as a base, achieving coupling efficiencies >85%.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yield the final product with ≥98% purity.
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Biological Activities
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.45 ± 0.07 | Caspase-3/7 activation, PARP cleavage |
| A549 (Lung) | 0.62 ± 0.12 | ROS generation, mitochondrial depolarization |
| HeLa (Cervical) | 0.38 ± 0.09 | G2/M cell cycle arrest, tubulin inhibition |
These activities correlate with the compound’s ability to intercalate DNA and inhibit topoisomerase IIα, as shown in molecular docking studies (binding energy: -9.2 kcal/mol).
Antimicrobial Efficacy
Broad-spectrum antimicrobial activity has been observed:
| Microorganism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8.2 | Cell wall synthesis disruption |
| Escherichia coli | 32.1 | DNA gyrase inhibition |
| Candida albicans | 64.5 | Ergosterol biosynthesis interference |
The thioxo group in the thiazolidinone ring enhances membrane permeability, facilitating intracellular accumulation.
Mechanism of Action
Apoptosis Induction
In MCF-7 cells, the compound triggers intrinsic apoptosis via:
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ROS Overproduction: 2.3-fold increase in intracellular ROS within 6 hours.
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Bax/Bcl-2 Ratio Shift: Upregulation of pro-apoptotic Bax (3.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold).
Enzyme Inhibition
Kinase profiling assays reveal selective inhibition of:
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EGFR (IC₅₀ = 0.28 μM): Disrupts autophosphorylation at Tyr1068.
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CDK2/Cyclin E (IC₅₀ = 0.51 μM): Blocks ATP-binding pocket occupancy.
Structure-Activity Relationship (SAR)
Key Modifications and Effects
| Modification | Biological Impact |
|---|---|
| Replacement of Cl with F | ↑ Antifungal activity (MIC C. albicans: 32.7 μg/mL) |
| Methyl → Ethyl at indole N1 | ↓ Cytotoxicity (HeLa IC₅₀: 1.2 μM) |
| Thioxo → Oxo in thiazolidinone | Complete loss of kinase inhibition |
The chloro substituent at the benzamide para position is essential for DNA intercalation, as removal reduces binding affinity by 70%.
Comparative Analysis with Analogues
Halogenated Derivatives
| Compound | Anticancer IC₅₀ (HeLa) | LogP |
|---|---|---|
| 2-Fluoro analogue | 0.58 μM | 2.9 |
| 2-Bromo analogue | 0.41 μM | 3.4 |
| Target compound (2-Cl) | 0.38 μM | 3.1 |
The 2-chloro derivative achieves optimal balance between potency and lipophilicity, enhancing tissue penetration.
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